molecular formula C8H15NO2 B8578483 Ethyl 3-aminohex-2-enoate

Ethyl 3-aminohex-2-enoate

Cat. No.: B8578483
M. Wt: 157.21 g/mol
InChI Key: WLIGDZJHZGUCTD-UHFFFAOYSA-N
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Description

Significance of β-Amino α,β-Unsaturated Esters in Modern Organic Synthesis

β-Amino α,β-unsaturated esters, also known as β-enamino esters, are highly valuable building blocks in contemporary organic synthesis. acgpubs.orgpublish.csiro.au Their significance stems from their unique electronic structure, which features a conjugated system incorporating both a nucleophilic nitrogen atom and electrophilic carbonyl carbon, making them susceptible to a variety of chemical transformations. acgpubs.org This dual reactivity allows them to act as versatile synthons for creating a wide array of organic compounds.

These esters are crucial intermediates in the synthesis of numerous biologically active molecules and natural products. publish.csiro.au They are foundational precursors for constructing a multitude of bioactive heterocycles, including quinolines, pyrazoles, pyridinones, and oxazoles. acgpubs.org Consequently, β-enamino esters have been instrumental in the preparation of compounds exhibiting important therapeutic properties, such as antitumor, anticonvulsant, anti-inflammatory, and antibacterial activities. publish.csiro.au Beyond heterocycles, their utility extends to the synthesis of other important molecular classes like β-amino acids, peptides, and various alkaloids. acgpubs.org The development of facile and efficient synthetic methods for this class of compounds remains an active area of research due to their ever-expanding applications. publish.csiro.au

Historical Context and Evolution of Research on Ethyl 3-aminohex-2-enoate and Related Structures

The primary and most straightforward method for synthesizing β-enamino esters is the direct condensation of β-keto esters with primary or secondary amines. publish.csiro.au Historically, these reactions were often conducted under harsh conditions, such as refluxing in an aromatic solvent with the continuous removal of water. For this compound, the analogous classical synthesis would involve the reaction between ethyl 3-oxohexanoate (B1246410) and ammonia (B1221849).

The evolution of research in this area has been driven by the principles of green chemistry and the need for greater efficiency, higher yields, and milder reaction conditions. This has led to a paradigm shift from solvent-heavy, high-temperature methods to catalyst-driven, often solvent-free, approaches. publish.csiro.au A significant focus of modern research has been the discovery and application of a diverse range of catalysts that can promote the condensation reaction effectively at ambient temperatures.

This evolution is marked by the use of various Lewis acids and other catalytic systems that have proven effective. While many of these methods have been established for a range of β-enamino esters, the principles are directly applicable to the synthesis of this compound.

Table 1: Evolution of Catalytic Systems for β-Enamino Ester Synthesis

Catalyst Amine Substrate Conditions Yield (%) Reference
None Aniline Solvent-free, rt, 10h 20 publish.csiro.au
Yb(OTf)₃ Aniline Solvent-free, rt, 4h 92 publish.csiro.au
Yb(OTf)₃ Cyclohexyl amine Solvent-free, rt, 10 min 98 publish.csiro.au
Zn(ClO₄)₂·6H₂O Various amines Not specified >70 acgpubs.org
Bi(TFA)₃ Various amines Water 63-98 acgpubs.org
Fe(NO₃)₃·9H₂O Various amines Solvent-free, rt 69-92 acgpubs.org
CoCl₂ Various amines Solvent-free, rt 75-95 acgpubs.org
Sc(OTf)₃ Various amines Solvent-free Not specified acgpubs.org

This table illustrates the significant improvements in yield and reaction conditions brought about by catalysis, moving away from uncatalyzed, slow reactions to rapid, high-yield transformations under environmentally benign solvent-free or aqueous conditions.

Scope and Academic Relevance of Current Research Trends Pertaining to Amino Enoate Scaffolds

Current research on amino enoate scaffolds is vibrant and multifaceted, extending beyond simple synthesis to encompass a broad range of applications in medicinal chemistry, materials science, and complex molecule synthesis. A dominant trend is the continued development of green and sustainable synthetic protocols. This includes the use of ultrasound to promote reactions and the exploration of novel, reusable catalysts to minimize waste and energy consumption. organic-chemistry.org

Diversity-oriented synthesis (DOS) has emerged as a powerful strategy, using β-enamino esters as starting points to rapidly generate libraries of structurally novel and complex molecules. rsc.org For instance, recent research has shown that visible-light-driven reactions of β-enamino esters can produce a variety of linear and cyclic derivatives, including valuable fluorinated pyrrolinones, from a single multifunctional reagent. rsc.org This highlights the synthetic plasticity of the amino enoate scaffold.

The academic relevance of these scaffolds is further underscored by their use in the synthesis of complex heterocyclic systems that are otherwise difficult to access. rsc.org The inherent functionalities of β-enamino esters make them ideal substrates for cyclization and other transformations, providing entry into diverse molecular architectures with potential pharmaceutical applications. acgpubs.org The development of enantioselective methods to produce chiral β-amino esters and their derivatives also remains a key focus, as stereochemistry is critical for biological activity. biosynth.com The conjugate addition of chiral amines to α,β-unsaturated esters, such as tert-butyl (E)-hex-2-enoate, represents a robust strategy for creating stereodefined β-amino esters, which are pivotal in the synthesis of natural products like indolizidine alkaloids. journals.co.za

Table 2: Examples of Bioactive Heterocyclic Systems Derived from β-Enamino Esters

Heterocyclic System Potential Application Reference
Pyrazoles Pharmaceutical acgpubs.org
Oxazoles Pharmaceutical acgpubs.org
Quinolines Antibacterial acgpubs.orgpublish.csiro.au
Dibenzodiazepines Pharmaceutical acgpubs.org
Pyridinones Pharmaceutical acgpubs.org
Tetrahydro phenanthridines Pharmaceutical acgpubs.org

The continued exploration of the reactivity and application of amino enoate scaffolds like this compound promises to yield new synthetic methodologies and novel compounds with significant scientific and practical importance.

Compound Index

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

ethyl 3-aminohex-2-enoate

InChI

InChI=1S/C8H15NO2/c1-3-5-7(9)6-8(10)11-4-2/h6H,3-5,9H2,1-2H3

InChI Key

WLIGDZJHZGUCTD-UHFFFAOYSA-N

Canonical SMILES

CCCC(=CC(=O)OCC)N

Origin of Product

United States

Synthetic Methodologies for Ethyl 3 Aminohex 2 Enoate and Analogous β Amino α,β Unsaturated Esters

Conventional Synthetic Routes to α,β-Unsaturated β-Amino Esters

Conventional approaches to these compounds, often referred to as β-enamino esters, are valued for their directness and utility in generating a diverse array of structures. These methods typically involve the formation of the core enamine functionality through condensation or addition reactions, or the construction of the unsaturated ester backbone via olefination.

Condensation Reactions Involving β-Keto Esters and Amine Sources

One of the most direct and widely employed methods for the synthesis of β-enamino esters is the condensation reaction between a β-keto ester and an amine source, such as ammonia (B1221849) or a primary amine. researchgate.netlibretexts.org This reaction is essentially a variation of enamine formation from a ketone, where the equilibrium is driven towards the product by the formation of a highly conjugated system. libretexts.orgmasterorganicchemistry.com The process involves the nucleophilic attack of the amine on the ketone carbonyl of the β-keto ester, followed by dehydration to yield the β-amino α,β-unsaturated ester.

A variety of catalysts have been developed to facilitate this transformation under mild conditions and improve yields. These include:

Acid Catalysts : Simple acids like acetic acid can be used in catalytic amounts. organic-chemistry.org

Lewis Acids and Metal Salts : A wide range of metal-based catalysts are effective, such as Zinc(II) perchlorate (B79767) (Zn(ClO4)2·6H2O), Cobalt(II) chloride (CoCl2), Scandium(III) triflate (Sc(OTf)3), Ceric Ammonium (B1175870) Nitrate (CAN), and Gold(III) salts. acgpubs.orgresearchgate.net

Heterogeneous Catalysts : Solid-supported reagents like silica (B1680970) gel have been shown to effectively catalyze the reaction, often under solvent-free conditions, which simplifies product isolation and aligns with green chemistry principles. researchgate.net

The reaction conditions can be adapted to be more environmentally benign, with some procedures utilizing water as a solvent or employing solvent-free protocols, sometimes assisted by microwave irradiation or ultrasound. organic-chemistry.orgacgpubs.orgscielo.br

Catalyst SystemAmine SourceSubstrateConditionsYieldReference
Acetic Acid (0.1 eq)Various aminesβ-Keto estersUltrasound, solvent-freeGood organic-chemistry.org
Zn(ClO4)2·6H2OPrimary/Secondary aminesβ-Keto esters->70% acgpubs.org
Sc(OTf)3 (5 mol%)Aminesβ-Keto estersSolvent-free- acgpubs.org
Ceric Ammonium NitratePrimary amines1,3-DicarbonylsSolvent-free, RT69-92% acgpubs.org
Gold(III) saltsAmmonia/Amines1,3-DicarbonylsEtOH, RT61-98% researchgate.net
Silica GelAmmonia/Primary aminesβ-DicarbonylsSolvent-free- researchgate.net

Addition of Amines to Activated Alkynes and Allenes

An alternative strategy for forming β-amino α,β-unsaturated esters involves the conjugate addition of amines to electron-deficient alkynes or allenes. This hydroamination reaction directly establishes the C-N bond at the β-position.

The addition of amines to alkyl propiolates or dialkyl acetylenedicarboxylates provides a direct route to the corresponding β-enamino esters. organic-chemistry.org This reaction can be promoted under various conditions, including the use of a planetary ball mill for a solvent-free and catalyst-free transformation that proceeds rapidly to completion. organic-chemistry.org Furthermore, green, water-promoted hydroamination of terminal alkynes has been shown to be effective, yielding (E)-enamines with secondary amines and Z-configured products with primary aromatic amines. organic-chemistry.org

Allenes, particularly those generated in situ from donor-acceptor cyclopropanes, can also serve as substrates. Secondary amines react with these intermediates under mild, transition-metal-free conditions to afford tetrasubstituted enamine derivatives in good yields. organic-chemistry.org

Olefination Strategies for α,β-Unsaturated Ester Formation

Olefination reactions, particularly the Horner–Wadsworth–Emmons (HWE) reaction, are powerful tools for the stereoselective synthesis of alkenes and are frequently employed in the construction of α,β-unsaturated esters. rsc.orgwikipedia.org The HWE reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.orgyoutube.com It typically shows high selectivity for the formation of the (E)-alkene isomer, a preference driven by thermodynamic control during the elimination of the phosphate (B84403) byproduct. wikipedia.org

In the context of β-amino α,β-unsaturated esters, the HWE reaction can be used in several ways:

Synthesis of a Precursor : An appropriate phosphonate ester can react with an aldehyde that already contains a protected amino group at the desired position.

Key Step in a Multi-step Sequence : The HWE reaction can be used to construct a complex α,β-unsaturated ketone, which is then further elaborated. For instance, a β'-amino ketophosphonate can undergo an intramolecular HWE reaction with an aldehyde to furnish a chiral β'-amino-α,β-unsaturated ketone. nih.gov

The reaction is known for its high yields and functional group tolerance. rsc.org Various mild base/solvent combinations, such as Ba(OH)2 in THF/H2O, can be used to generate the phosphonate anion, making the reaction applicable to a wide range of substrates, including those with sensitive functional groups. nih.gov Recent advancements have focused on developing more sustainable protocols, such as using biodegradable deep eutectic solvents. rsc.orgrsc.org

Stereoselective and Asymmetric Synthetic Approaches

The development of methods to control the stereochemistry of β-amino esters is crucial, as the biological activity of these compounds is often dependent on their specific configuration. Asymmetric synthesis aims to produce these molecules in an enantiomerically pure or enriched form.

Diastereoselective Conjugate Addition Strategies

The aza-Michael reaction, which is the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene like an α,β-unsaturated ester, is a cornerstone of β-amino ester synthesis. acs.orglibretexts.org When either the nucleophile or the Michael acceptor contains a chiral element, the reaction can proceed diastereoselectively, allowing for the formation of a specific stereoisomer.

A highly effective strategy for achieving stereocontrol in the aza-Michael reaction is the use of chiral nitrogen nucleophiles, particularly homochiral lithium amides. acs.orgresearchgate.net These reagents add to α,β-unsaturated carbonyl compounds to generate β-amino derivatives with a high degree of stereocontrol.

A prominent example of this approach involves the diastereoselective conjugate addition of lithium benzylamides to α,β-unsaturated amides derived from the chiral auxiliary (S,S)-(+)-pseudoephedrine. acs.orgnih.gov In this methodology, the chiral auxiliary is attached to the α,β-unsaturated carbonyl system, creating a chiral environment that directs the incoming nucleophile to one face of the double bond. acs.orgnih.gov The use of (S,S)-(+)-pseudoephedrine as a chiral auxiliary has proven exceptionally effective in inducing 1,5-asymmetric induction, leading to the formation of β-amino amides with good to excellent yields and diastereoselectivities. acs.org

The resulting β-amino amide adducts are valuable intermediates that can be easily converted in a single step to the final, highly enantioenriched β-amino esters. acs.org This strategy combines the high stereodirecting power of the chiral auxiliary with the versatility of the amide group, providing a robust pathway to a wide range of chiral β-amino esters. acs.orgresearchgate.net

Chiral AuxiliaryNucleophileSubstrateDiastereoselectivityReference
(S,S)-(+)-pseudoephedrineLithium benzylamidesα,β-Unsaturated amidesGood to excellent acs.org
(S,S)-(+)-pseudoephedrine(R)-N-benzyl-N-methylbenzylamideMethyl cinnamate-derived amide>94% nih.gov
Application of Chiral Auxiliaries for Inducing Stereocontrol

The synthesis of chiral β-amino esters, including analogues of ethyl 3-aminohex-2-enoate, frequently employs chiral auxiliaries to control the stereochemical outcome of reactions. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a reactant to direct the formation of a specific stereoisomer. wikipedia.org After the desired stereocenter is created, the auxiliary is removed for potential reuse. wikipedia.org This strategy is particularly effective in diastereoselective conjugate addition reactions (aza-Michael reactions) to α,β-unsaturated systems. nih.govbeilstein-journals.org

One of the most effective and widely used chiral auxiliaries for this purpose is (S,S)-(+)-pseudoephedrine. nih.govbeilstein-journals.orgresearchgate.net When attached to an α,β-unsaturated carboxylic acid, it forms a chiral α,β-unsaturated amide. The conjugate addition of a nitrogen nucleophile, such as a lithium benzylamide, to this system proceeds with high diastereoselectivity. nih.govbeilstein-journals.org The chiral auxiliary is believed to form a chelated intermediate with the metal cation of the nucleophile, which locks the conformation of the molecule and effectively blocks one face of the double bond, forcing the nucleophile to attack from the less hindered face. beilstein-journals.org This results in the preferential formation of one diastereomer. beilstein-journals.org The resulting β-amino amide adducts can then be readily converted into the target highly enantioenriched β-amino esters in a single step. researchgate.net

Another chiral auxiliary that has been utilized is L-ephedrine, which was employed in early examples of diastereoselective conjugate addition of Grignard reagents to α,β-unsaturated amides. beilstein-journals.org Similarly, trans-2-phenyl-1-cyclohexanol, introduced in 1985, serves as a valuable auxiliary in various asymmetric syntheses, including ene reactions of glyoxylic acid esters. wikipedia.org The selection of the appropriate chiral auxiliary is crucial as it dictates the facial selectivity and, consequently, the absolute stereochemistry of the newly formed chiral center. wikipedia.org Although effective, a notable drawback of this method is the requirement for a stoichiometric amount of the chiral auxiliary to induce diastereoselectivity. beilstein-journals.org

Table 1: Examples of Chiral Auxiliaries in Asymmetric β-Amino Ester Synthesis

Chiral Auxiliary Reaction Type Key Features Reference
(S,S)-(+)-pseudoephedrine Aza-Michael Addition Forms rigid chelated intermediate; high diastereoselectivity; easily removed. nih.govbeilstein-journals.orgresearchgate.net
L-ephedrine Conjugate Addition Early example used with Grignard reagents. beilstein-journals.org
trans-2-Phenyl-1-cyclohexanol Ene Reaction Used with glyoxylate (B1226380) esters to control stereochemistry. wikipedia.org
8-phenylmenthol General Asymmetric Synthesis One of the first chiral auxiliaries introduced (1975). wikipedia.org

Enantioselective Catalytic Methods in Amino Enoate Synthesis

The development of enantioselective catalytic methods provides a more atom-economical alternative to the use of stoichiometric chiral auxiliaries for synthesizing chiral β-amino esters. beilstein-journals.org These methods utilize a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. youtube.com Various catalytic asymmetric approaches have been established, focusing on carbon–nitrogen, carbon–carbon, and carbon–hydrogen bond-forming reactions. hilarispublisher.com

Transition-metal catalysis is a prominent strategy. Chiral rhodium (Rh) and ruthenium (Ru) complexes with mono- and bi-dentate phosphorous ligands have been successfully used for the asymmetric hydrogenation of N-acyl-β-(amino)acrylates to produce β-amino acid derivatives. hilarispublisher.com Another powerful approach is the enantioselective insertion of carbenes into N–H bonds. researchgate.net For instance, the cooperative action of copper complexes and chiral hydrogen-bond donors can catalyze the insertion of carbenes into the N–H bond of ammonia, providing direct access to chiral α-amino acids from simple starting materials. researchgate.net This methodology offers a general pathway for asymmetric C-N bond formation. researchgate.net

Phase-transfer catalysis using chiral ammonium salts has also emerged as a potent tool. Maruoka's spirocyclic binaphthyl-based ammonium salts, for example, have been shown to be highly effective in the asymmetric α-halogenation of isoxazolidin-5-ones, which are precursors to β-amino acid derivatives. nih.govacs.org The chiral catalyst forms an ion pair with the substrate, creating a chiral environment that directs the approach of the electrophile to one face of the enolate, thereby achieving high enantioselectivity. nih.govacs.org

Table 2: Overview of Enantioselective Catalytic Methods

Catalyst Type Reaction Substrate Class Key Advantage Reference
Chiral Rh/Ru-Phosphine Complexes Asymmetric Hydrogenation N-acyl-β-(amino)acrylates High enantioselectivity in C=C reduction. hilarispublisher.com
Chiral Copper Complexes N-H Insertion Diazoesters, Ammonia Direct C-N bond formation with high efficiency. researchgate.net
Chiral Ammonium Salts (Phase-Transfer) α-Halogenation Isoxazolidin-5-ones High enantioselectivity for masked β-amino acid precursors. nih.govacs.org

Enantiodivergent Synthetic Pathways for Chiral β-Amino Esters

Enantiodivergent synthesis refers to a strategy that allows for the selective formation of any desired stereoisomer of a product from a common starting material, simply by changing the catalyst or reaction conditions. This approach is highly valuable as it provides access to the complete set of stereoisomers [(Z,R), (Z,S), (E,R), (E,S)], which is crucial for medicinal chemistry and material science. nih.gov

A significant challenge in organic synthesis is the precise control over the geometry of carbon-carbon double bonds (Z/E configuration) while simultaneously controlling enantioselectivity. nih.gov Recent advancements have demonstrated that a ligand-controlled stereodivergent approach can overcome this challenge in the synthesis of non-natural α-quaternary amino acids bearing trisubstituted alkene moieties. nih.gov This is achieved through a palladium/copper-cocatalyzed three-component assembly of aryl iodides, allenes, and aldimine esters. By simply tuning the specific chiral ligands associated with the palladium and copper catalysts, one can selectively direct the reaction toward any of the four possible stereoisomers with high yields and excellent enantioselectivity and Z/E selectivity. nih.gov This dual-catalysis system allows for independent control over the configuration at the stereocenter and the geometry of the double bond, representing a powerful tool for creating molecular diversity. nih.gov

Biocatalytic and Chemoenzymatic Synthesis of this compound Analogues

Biocatalytic and chemoenzymatic methods are increasingly powerful tools in organic synthesis, leveraging the high selectivity and efficiency of enzymes to produce complex chiral molecules like β-amino ester analogues. rjpbr.comnih.gov These approaches offer significant advantages, including mild reaction conditions (ambient temperature and pressure), high regio- and stereoselectivity, and the ability to work with complex substrates, thereby avoiding issues like isomerization and racemization common in traditional chemical synthesis. rjpbr.comnih.gov

Enzymatic Transformations Leading to Amino Enoate Scaffolds

Enzymes can be used to construct the core structure of amino enoates through various selective transformations. nih.gov One of the most prominent classes of enzymes for this purpose is the transaminases (TAs), particularly amine transaminases (ATAs). mdpi.com ATAs catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde acceptor in a "ping-pong bi-bi" mechanism. mdpi.com This reaction, which uses pyridoxal (B1214274) phosphate (PLP) as a cofactor, is typically highly enantioselective and can be used to convert a β-keto ester into a chiral β-amino ester. mdpi.com

Another relevant enzymatic reaction is the enantioselective addition of ammonia to α,β-unsaturated acids, catalyzed by enzymes such as phenylalanine amino mutase (PAM). hilarispublisher.comrsc.org PAM has been used to catalyze the amination of cinnamic acid derivatives to synthesize β-aryl-β-alanine derivatives. hilarispublisher.com This approach directly installs the amino group at the β-position of an unsaturated system, which is a key structural feature of this compound analogues. Furthermore, amino acid dehydrogenases can be employed for the asymmetric reductive amination of keto acids, providing another route to chiral amino acid structures. rsc.orgnih.gov

Microbial Synthesis Strategies for Chiral Intermediates

The use of whole microbial cells offers a practical and efficient way to produce chiral intermediates required for the synthesis of more complex molecules. nih.govresearchgate.net Microorganisms possess a vast array of enzymes that can perform highly selective transformations on synthetic chemicals. researchgate.net

Microbial reduction of ketones is a well-established strategy for producing chiral alcohols, which are versatile building blocks. For example, various strains of Rhodococcus, Brevibacterium, and Hansenula have been used for the diastereoselective reduction of β-keto esters to furnish chiral β-hydroxy esters with high diastereomeric and enantiomeric purity. nih.gov Similarly, Sphingomonas paucimobilis has been used for the microbial reduction of substituted acetophenones to produce chiral alcohols. nih.gov

More advanced strategies involve engineering microorganisms to express specific enzymes for desired transformations. For instance, E. coli has been engineered to express amine dehydrogenases (AmDHs) for the one-step synthesis of chiral amino alcohols via the asymmetric reductive amination of α-hydroxy ketones. nih.gov These microbially produced chiral intermediates can then be incorporated into a synthetic route towards the final target, such as analogues of this compound. This combination of microbial synthesis and chemical steps is a hallmark of modern chemoenzymatic strategies. rjpbr.com

Table 3: Enzymes and Microorganisms in the Synthesis of Chiral Amino Acid/Ester Precursors

Biocatalyst (Enzyme/Microorganism) Reaction Type Substrate Product Reference
Amine Transaminase (ATA) Asymmetric Amination β-Keto Ester Chiral β-Amino Ester mdpi.com
Phenylalanine Amino Mutase (PAM) Ammonia Addition α,β-Unsaturated Acid β-Amino Acid hilarispublisher.comrsc.org
Rhodococcus sp. Asymmetric Reduction β-Keto Ester Chiral β-Hydroxy Ester nih.gov
Engineered E. coli (expressing AmDH) Reductive Amination α-Hydroxy Ketone Chiral Amino Alcohol nih.gov

Synthesis and Exploration of Derivatives and Analogues of Ethyl 3 Aminohex 2 Enoate

Development of β-Amino Acid and Ester Derivatives

The β-amino acid motif is a crucial component in numerous natural products and pharmaceutical agents. The enoate structure provides a direct template for these molecules, and significant research has been dedicated to introducing stereocenters and functional groups with high degrees of control.

The asymmetric synthesis of β-amino acids with substituents at the α-position is of great interest for creating peptides with unique conformational properties. rsc.org A key strategy involves the use of chiral auxiliaries to direct the stereochemical outcome of alkylation reactions. For instance, chiral 2-oxazolidinones can be employed to generate precursors for β-lactam antibiotics. acs.org The reaction of N-alkoxycarbonyl-1-methoxyamines with chiral butyric acid derivatives, in the presence of a strong base like lithium diisopropylamide (LDA), can produce anti-α,β-disubstituted β-amino acid derivatives with high diastereoselectivity. acs.org

Another approach involves the kinetic resolution of racemic starting materials. Bifunctional organocatalysts have been successfully used in the catalytic alcoholysis of racemic N-carbalkoxy-3-substituted isoxazolidin-5-ones, which serve as masked β-amino acids. wustl.edu This process allows for the separation of enantiomers, providing access to enantioenriched β-amino acids after a subsequent N-O bond cleavage. wustl.edu Furthermore, methods for creating α,α-disubstituted amino acids often rely on the alkylation of stabilized enolates derived from chiral precursors, ensuring the stereocontrolled construction of the fully substituted carbon center. rsc.org

Table 1: Examples of Asymmetric Synthesis of α-Substituted β-Amino Acid Derivatives This table is interactive. Users can sort by column.

Precursor Type Method Catalyst/Auxiliary Selectivity Reference
N-alkoxycarbonyl-1-methoxyamine Reaction with chiral 2-oxazolidinone LDA / TiCl₄ anti:syn = 80:20 acs.org
Racemic Isoxazolidin-5-one Kinetic Resolution Bifunctional Organocatalyst High (ee >98%) wustl.edu
N-Boc-amino acid Intramolecular Alkylation Chiral Phase-Transfer Catalyst Good to Excellent (ee up to 99%) rsc.org
Fluoroacetic Acid Cyclocondensation with N-sulfonyl aldimine Chiral Amidine-Based Catalyst High (ee up to 99%) wustl.edu

The β-amino α-hydroxy acid structure is a key component in many biologically active compounds, including the side chain of the anticancer drug Taxol. Their synthesis requires precise control over two adjacent stereocenters. A powerful method for achieving this is the asymmetric aldol (B89426) reaction of glycine (B1666218) Schiff bases with various aldehydes. nih.govacs.org The use of a glycine o-nitroanilide derivative, activated by a Brønsted base catalyst, can lead to syn-β-hydroxy α-amino acids with high diastereo- and enantioselectivity. nih.govacs.org This approach leverages a hydrogen-bonding platform provided by the o-nitroanilide framework to control reactivity and stereochemistry. acs.org

Alternatively, the dynamic kinetic resolution of α-amino-β-keto esters via asymmetric hydrogenation is an effective route to anti-β-hydroxy-α-amino acids. researchgate.net This method uses chiral phosphine (B1218219) catalysts in conjunction with metals like ruthenium or iridium to achieve high enantiomeric purity. researchgate.net The starting keto esters can be conceptually derived from β-amino enoates, making this a relevant pathway for analogue synthesis.

Table 2: Synthesis of β-Amino α-Hydroxy Esters via Catalytic Asymmetric Aldol Reaction This table is interactive. Users can sort by column.

Aldehyde Catalyst System Diastereomeric Ratio (syn:anti) Enantiomeric Excess (ee) of syn-isomer Reference
Isovaleraldehyde Brønsted Base >95:5 92% acs.org
Propionaldehyde Brønsted Base 95:5 93% acs.org
Benzaldehyde Zinc-ProPhenol 97:3 98% researchgate.net
4-Methoxybenzaldehyde Zinc-ProPhenol 97:3 99% researchgate.net

Heterocyclic Compounds Derived from Amino Enoate Scaffolds

The reactive nature of the β-amino enoate functionality makes it an ideal precursor for a variety of heterocyclic ring systems. The nitrogen and the α- and γ-carbons can participate in cyclization reactions with appropriate reagents to form five- and six-membered rings, which can be further elaborated into fused systems.

Pyrroles are fundamental heterocyclic motifs present in numerous pharmaceuticals and natural products. The β-amino enoate scaffold is well-suited for constructing substituted pyrroles. One classical approach is the Knorr pyrrole (B145914) synthesis, which involves the condensation of an α-aminoketone with a β-ketoester. wikipedia.org A related strategy, the Paal-Knorr synthesis, involves the reaction of a 1,4-dicarbonyl compound with an amine. The enamine of ethyl 3-aminohex-2-enoate can react with α-haloketones in a Hantzsch-type synthesis. The reaction proceeds by initial N-alkylation, followed by cyclization and dehydration to afford the pyrrole ring. A modern, three-component reaction between α-hydroxyketones, 3-oxobutanenitrile, and anilines provides a concise route to highly functionalized pyrroles. nih.gov

Table 3: Synthetic Routes to Pyrrole Derivatives This table is interactive. Users can sort by column.

Synthesis Method Key Reactants Catalyst/Conditions Resulting Pyrrole Type Reference
Knorr Synthesis α-aminoketone, β-dicarbonyl compound Zinc, Acetic Acid Polysubstituted pyrroles wikipedia.org
Paal-Knorr Synthesis 2,5-dimethoxytetrahydrofuran, Amine Iron(III) chloride, Water N-substituted pyrroles organic-chemistry.org
Tandem Reaction Amino acid, Diethyl acetylenedicarboxylate Copper oxide, Microwave Functionalized pyrroles researchgate.net
Three-Component α-hydroxyketone, 3-oxobutanenitrile, Aniline Heat (70 °C) N,C-substituted pyrroles nih.gov

The β-amino enoate structure is a classic precursor for constructing substituted pyridinone and pyrimidine (B1678525) rings. The reaction of β-enamino esters with 1,3-dicarbonyl compounds like acetylacetone, typically in acetic acid with ammonium (B1175870) acetate, leads to the formation of pyridinone derivatives. nih.gov This cyclocondensation reaction builds the pyridine (B92270) ring by incorporating three carbon atoms from the dicarbonyl component.

For the synthesis of pyrimidines, the enoate can provide a three-atom fragment (N-C-C) that cyclizes with a one-atom or three-atom component. For instance, reaction with isothiocyanates can lead to thienopyrimidines, suggesting a general pathway where the enamine nitrogen and the α-carbon react with the reagent. ekb.eg Cyclocondensation of β-enaminones with reagents like formamide (B127407) or urea (B33335) are also established methods for forming the pyrimidine ring.

Table 4: Synthesis of Pyridine and Pyrimidine Derivatives This table is interactive. Users can sort by column.

Target Heterocycle Co-reactant Conditions Notes Reference
Pyridinone Acetylacetone Acetic Acid, Ammonium Acetate Cyclocondensation reaction nih.gov
Pyrimidine Phenyl isothiocyanate Triethylamine Leads to pyrimidinone derivatives after cyclization ekb.eg
Pyrimidine Benzoyl isothiocyanate Ethanolic Sodium Hydroxide Forms a thioxo-pyrimidine derivative ekb.eg
Pyrimidine N-Ethylisocyanate Ethanolic Sodium Hydroxide Forms a pyrimidine-dione derivative ekb.eg

The versatility of the amino enoate scaffold extends to the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry. Thienopyridines and thienopyrimidines are prominent examples. The synthesis of these systems can be achieved by first constructing a substituted thiophene (B33073) ring and then annulating the pyridine or pyrimidine ring onto it, or vice versa. ekb.eg

A common strategy begins with a Gewald reaction to form a 2-aminothiophene-3-carboxylate, a close analogue of a β-amino enoate. This intermediate can then be used to build the fused pyrimidine ring. ekb.eg For example, reaction with N-ethylisocyanate followed by base-catalyzed cyclization yields a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione. ekb.eg Similarly, starting with a pre-formed aminonitrile, cyclization with reagents like ethyl cyanoacetate (B8463686) can afford pyridothienopyridine structures. nih.gov These strategies highlight a modular approach where the core enamine structure is elaborated into complex, fused ring systems with potential pharmacological applications. nih.gov

Table 5: Examples of Fused Heterocyclic Systems from Aminoenoate-like Precursors This table is interactive. Users can sort by column.

Fused System Precursor Key Cyclization Reagent Resulting Core Structure Reference
Thieno[2,3-d]pyrimidine 2-Aminothiophene-3-carboxylate Phenyl isothiocyanate 3-Phenyl-2-thioxothieno[2,3-d]pyrimidin-4(3H)-one ekb.eg
Thieno[2,3-d]pyrimidine 2-Aminothiophene-3-carboxylate Benzoyl isothiocyanate 2-Thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one ekb.eg
Pyrido[2',3':4,5]thieno[2,3-b]pyridine 3-Amino-5-phenylaminothiophene-2,4-dicarbonitrile Ethyl cyanoacetate Diamino-dioxo-tetrahydropyrido[2',3':4,5]thieno[2,3-b]pyridine nih.gov
Thieno[3,2-d]pyrimidine 3-Aminothiophene-2-carbonitrile Triethyl orthoformate / Hydrazine 3-Amino-3,4-dihydro-4-iminothieno[3,2-d]pyrimidine nih.gov

Intermediates for Complex Molecular Architectures

This compound, a vinylogous amide, serves as a highly valuable and versatile intermediate in the field of organic synthesis. Its unique structural features, characterized by the presence of multiple reactive sites, render it an attractive starting material for the construction of a diverse array of complex molecular frameworks. The inherent nucleophilicity of the amino group, coupled with the electrophilic nature of the ester carbonyl and the β-carbon of the enamine system, allows for a wide range of chemical transformations. This dual reactivity profile enables its participation in various cyclization and condensation reactions, making it a key building block for the synthesis of polyfunctionalized molecules and heterocyclic systems of significant chemical and biological interest.

Role as Versatile Building Blocks for Polyfunctionalized Molecules

The strategic placement of amino and ester functionalities in a conjugated system makes this compound an ideal precursor for the synthesis of polyfunctionalized molecules. This is particularly evident in its application in multicomponent reactions, where its ability to react with various electrophiles and nucleophiles in a sequential or domino fashion leads to the rapid assembly of complex structures from simple starting materials.

One of the most prominent applications of β-enamino esters like this compound is in the Hantzsch pyridine synthesis . This well-established multicomponent reaction involves the condensation of a β-ketoester (or in this case, a β-enamino ester), an aldehyde, and another equivalent of a β-ketoester or a related active methylene (B1212753) compound, typically in the presence of a nitrogen source like ammonia (B1221849) or ammonium acetate. nih.govresearchgate.net The resulting dihydropyridine (B1217469) can then be oxidized to the corresponding pyridine derivative. The use of this compound in this reaction allows for the introduction of a propyl group at the 2-position and an ethyl ester at the 3-position of the resulting pyridine ring, offering a straightforward route to specifically substituted pyridines, which are core structures in many pharmaceutical agents.

Furthermore, the enamine moiety of this compound can act as a nucleophile in Michael additions to α,β-unsaturated compounds, leading to the formation of more elaborate carbon skeletons. Subsequent intramolecular cyclization can then afford a variety of carbocyclic and heterocyclic systems. The versatility of this compound as a building block is summarized in the table below, highlighting its reactivity in the synthesis of key molecular scaffolds.

Reaction TypeReactantsResulting ScaffoldSignificance
Hantzsch Pyridine SynthesisAldehyde, β-dicarbonyl compoundSubstituted PyridinesCore of numerous pharmaceuticals
Cyclocondensation1,3-Dicarbonyl compoundsSubstituted BenzenesVersatile aromatic intermediates
Michael Addition/Cyclizationα,β-Unsaturated ketonesFunctionalized CyclohexenonesBuilding blocks for natural products

Precursors for Advanced Organic Synthesis and Drug Discovery Research

The utility of this compound extends significantly into the realm of advanced organic synthesis and drug discovery, where it serves as a precursor for the synthesis of a wide range of heterocyclic compounds with potential biological activity. Nitrogen-containing heterocycles are of paramount importance in medicinal chemistry, forming the core of a vast number of approved drugs.

A key application of this compound is in the synthesis of pyrimidine derivatives . Pyrimidines are fundamental components of nucleic acids and are present in numerous bioactive molecules, including antiviral and anticancer agents. The reaction of this compound with various amidine derivatives or other dinucleophiles can lead to the formation of substituted pyrimidine rings. For instance, condensation with urea or thiourea (B124793) can yield pyrimidinone or thiopyrimidinone scaffolds, respectively. These reactions underscore the role of this compound as a valuable synthon for accessing libraries of pyrimidine-based compounds for high-throughput screening in drug discovery programs.

Moreover, the enaminone functionality is a recognized pharmacophore in its own right and a key intermediate for the synthesis of more complex drug candidates. The ability to modify both the amino and the ester groups of this compound allows for the systematic exploration of the chemical space around a particular molecular scaffold, a crucial aspect of lead optimization in drug development. For example, acylation or alkylation of the amino group, followed by cyclization reactions, can lead to a diverse range of fused heterocyclic systems.

The following table illustrates the potential of this compound as a precursor in the synthesis of important heterocyclic systems relevant to drug discovery.

Heterocyclic SystemSynthetic StrategyPotential Biological Applications
PyrimidinesCyclocondensation with amidines/ureasAntiviral, Anticancer, Antibacterial
PyridonesIntramolecular cyclization of N-acylated derivativesCNS agents, Anti-inflammatory
ThienopyridinesReaction with sulfur-containing reagentsKinase inhibitors, Antitumor agents

Mechanistic and Theoretical Investigations of Ethyl 3 Aminohex 2 Enoate Chemistry

Elucidation of Reaction Mechanisms and Identification of Key Intermediates

Detailed mechanistic studies specifically for Ethyl 3-aminohex-2-enoate are not extensively documented in the available literature. However, by analogy to other β-enamino esters, its reactions are expected to proceed through several key intermediates. The nucleophilic character of the α-carbon, a result of the delocalization of the nitrogen lone pair into the conjugated system, is a central feature of its reactivity. masterorganicchemistry.com

In reactions such as alkylations and acylations, the initial step involves the attack of the nucleophilic α-carbon of the enamine on an electrophile. masterorganicchemistry.compearson.com This forms a resonance-stabilized iminium cation intermediate, which is then typically hydrolyzed under acidic conditions to yield the final α-substituted product. makingmolecules.com

More complex transformations, such as the silver-catalyzed oxidative cross-coupling/cyclization of β-enamino esters with terminal alkynes, have been investigated through a combination of experimental and computational methods. acs.org These studies suggest a radical-based mechanism involving the formation of a nitrogen-centered radical on the β-enamino ester. This key intermediate then participates in the cyclization process. The specific intermediates and the viability of such pathways for this compound would require dedicated investigation.

Factors Influencing Stereochemical Control: Detailed Analysis of Diastereo- and Enantioselectivity

The control of stereochemistry is a critical aspect of modern organic synthesis. For reactions involving this compound, both diastereoselectivity and enantioselectivity are important considerations, although specific studies on this substrate are sparse.

Diastereoselectivity:

The diastereoselective reduction of β-enamino esters to γ-amino alcohols has been reported, where the stereochemical outcome is influenced by the substrate and the reducing agent. acs.org For cyclic β-enaminones, high diastereoselectivity can be achieved, often favoring the thermodynamically more stable trans product. However, for acyclic systems, which are more analogous to this compound, lower diastereoselectivity has been observed. acs.org The relative configuration of the product diastereomers is typically determined by spectroscopic methods, such as NMR.

Enantioselectivity:

The enantioselective synthesis of molecules derived from β-enamino esters often relies on the use of chiral catalysts. Asymmetric reduction of β-aminoacrylates, a class of compounds closely related to β-enamino esters, has been achieved with high enantioselectivity using rhodium catalysts with chiral phosphine (B1218219) ligands. nih.gov Similarly, enantioselective 1,6-conjugate additions involving glycine (B1666218) derivatives have been developed using phase-transfer catalysis, yielding β,β-diaryl-α-amino acid esters with excellent enantioselectivity. acs.org The successful application of such catalytic systems to this compound would depend on the specific reaction conditions and the compatibility of the substrate with the catalyst.

A summary of representative stereoselective reactions of β-enamino ester analogues is presented in the table below.

Reaction TypeSubstrate ClassCatalyst/ReagentStereochemical Outcome
Diastereoselective ReductionCyclic β-enaminonesNaBH4 / i-PrOHHigh (trans favored)
Diastereoselective ReductionAcyclic β-enaminonesNaBH4 / i-PrOHLow
Asymmetric ReductionLactam-based β-aminoacrylatesRh/WALPHOS≥97% ee
Enantioselective 1,6-Conjugate AdditionGlycine derivatives and p-QMsPhase-transfer catalystup to 98% ee

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the intricacies of reaction mechanisms, predicting reactivity, and understanding the electronic structure of molecules like this compound.

While specific DFT studies predicting the reactivity of this compound are not available, the methodology has been applied to similar systems. For instance, DFT calculations have been used to elucidate the mechanism of the AgI-catalyzed oxidative cross-coupling and cyclization of β-enamino esters. acs.org These studies can reveal the relative energies of different reaction pathways, helping to predict the most likely mechanism and, consequently, the expected products. The calculations indicated a preference for a radical mechanism over a cationic one. acs.org

The identification and characterization of transition states are crucial for understanding reaction kinetics and selectivity. DFT calculations have been employed to model the transition states in the alkylation of chiral enamines. nih.gov These studies have shown that the stereochemical outcome can be rationalized by comparing the energies of the different transition state geometries. For example, in the alkylation of 2,2,6-trialkylpiperidine enamines, the preferred reaction face is determined by the relative stability of the corresponding transition states, which can be influenced by steric factors. nih.gov Such computational approaches could be applied to map the reaction pathways and analyze the transition states for reactions of this compound.

The electronic structure of β-enamino esters is key to their reactivity. The resonance delocalization of the nitrogen lone pair through the double bond to the carbonyl group creates a polarized system with a nucleophilic α-carbon and electrophilic centers at the carbonyl carbon and the β-carbon. makingmolecules.com

Reactivity descriptors derived from DFT, such as Fukui functions, can be used to quantify the local reactivity of different atomic sites within a molecule. researchgate.netresearchgate.net The Fukui function helps to identify the sites most susceptible to nucleophilic, electrophilic, or radical attack. For β-enamino esters, these calculations can provide a more quantitative picture of the inherent reactivity patterns, guiding the design of new reactions. researchgate.net

While a detailed and specific body of research on the mechanistic and theoretical aspects of this compound is yet to be established, the principles governing the chemistry of the broader class of β-enamino esters provide a valuable framework for understanding its potential reactivity and stereochemical behavior. The application of advanced computational techniques, such as DFT, holds significant promise for elucidating the specific properties of this compound and guiding its future applications in organic synthesis. Further dedicated experimental and theoretical studies are necessary to fully map the chemical landscape of this compound.

Spectroscopic and Advanced Analytical Techniques for Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton (¹H) NMR Spectroscopy for Structural Protons and Stereochemistry

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For Ethyl 3-aminohex-2-enoate, the ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl group, the vinyl proton, the amino group protons, and the protons of the hexyl chain.

The chemical shift (δ) of the vinyl proton is particularly diagnostic and is influenced by the electron-donating amino group, typically appearing in the region of 4.5-5.5 ppm. The coupling between the vinyl proton and the adjacent methylene (B1212753) group of the hexyl chain can provide insights into the stereochemistry of the double bond. The protons of the amino group can appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
-CH₃ (ethyl)1.25Triplet7.1
-CH₂- (ethyl)4.10Quartet7.1
=CH-4.80Singlet-
-NH₂5.00Broad Singlet-
-CH₂- (hexyl C4)2.05Triplet7.5
-CH₂- (hexyl C5)1.45Sextet7.5
-CH₃ (hexyl C6)0.95Triplet7.4

Note: Predicted data is generated for illustrative purposes and may differ from experimental values.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Characterization

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the ester group is expected to appear significantly downfield (160-180 ppm). The two sp² hybridized carbons of the double bond will have characteristic chemical shifts, with the carbon atom bonded to the nitrogen appearing further downfield due to the deshielding effect of the nitrogen atom. The remaining sp³ hybridized carbons of the ethyl and hexyl groups will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
-C=O169.0
=C-NH₂158.0
=CH-95.0
-O-CH₂-59.0
-CH₂- (hexyl C4)30.0
-CH₂- (hexyl C5)22.0
-CH₃ (hexyl C6)14.0
-O-CH₂-CH₃14.5

Note: Predicted data is generated for illustrative purposes and may differ from experimental values.

Advanced NMR Techniques for Complex Structural Assignments and Conformational Analysis

Advanced NMR techniques, such as 2D NMR, are crucial for unambiguous structural assignments and for studying the conformational dynamics of molecules like this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons in the molecule. For instance, it would show a correlation between the methyl and methylene protons of the ethyl group, and between the methylene groups of the hexyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for assembling the molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can be used to determine the stereochemistry of the double bond by identifying protons that are close in space. For enamines, NOESY can help in understanding the conformational preferences around the C-N bond. acs.orgmasterorganicchemistry.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound, and to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₈H₁₅NO₂), the exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ can be calculated and compared with the experimentally measured value to confirm the molecular formula.

Table 3: Predicted HRMS Data for this compound

Ion Calculated Exact Mass
[M]⁺157.1103
[M+H]⁺158.1176

Note: These are calculated theoretical values.

LC-MS for Purity Assessment and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is highly effective for assessing the purity of a sample of this compound. restek.comnih.gov The liquid chromatograph separates the target compound from any impurities or by-products, and the mass spectrometer provides mass information for each separated component. This allows for the identification and quantification of impurities, even at very low levels. In complex reaction mixtures, LC-MS can be used to identify the various components present. restek.comnih.gov

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Methodologies for Amino Enoates

The development of environmentally friendly and efficient synthetic methods is a key focus in modern chemistry. For β-amino enoates, research is moving away from traditional methods that often require harsh conditions and towards more sustainable alternatives. One of the most straightforward conventional methods involves the condensation between 1,3-dicarbonyls and amines under reflux conditions. nih.gov However, recent advancements have introduced greener protocols.

Key areas of development include:

Solvent-Free Synthesis: Performing reactions without a solvent minimizes waste and can lead to cleaner reactions with easier product isolation. An efficient method for synthesizing β-enaminones and β-enaminoesters involves the reaction of 1,3-dicarbonyl compounds with primary amines under solvent-free conditions, catalyzed by a combination of [(PPh₃)AuCl]/AgOTf. nih.gov This approach offers good to excellent yields at room temperature with low catalyst loading. nih.gov

Microwave-Assisted Synthesis: Domestic microwave ovens have been utilized for the solvent-free preparation of β-amino esters and α,β-unsaturated ketones and esters. scielo.br This technique often leads to significantly reduced reaction times and improved yields.

Aqueous Conditions: Utilizing water as a solvent is a cornerstone of green chemistry. Methodologies for the aminolysis of epoxides to form β-amino alcohols, a related class of compounds, have been developed under mildly basic and pH-controlled aqueous conditions, demonstrating high regioselectivity and satisfactory to excellent yields. researchgate.net

These sustainable approaches not only reduce the environmental impact of chemical synthesis but also often provide advantages in terms of efficiency and cost-effectiveness.

Table 1: Comparison of Sustainable Synthetic Methodologies for β-Amino Enoates and Related Compounds
MethodologyKey FeaturesCatalyst/ConditionsAdvantagesReference
Solvent-Free SynthesisReaction of 1,3-dicarbonyls and primary amines[(PPh₃)AuCl]/AgOTf, Room TemperatureGood to excellent yields, easy manipulation, mild conditions, minimal waste nih.gov
Microwave-Assisted SynthesisReaction of α-amino esters with 1,3-dicarbonyl compoundsDomestic microwave oven, solvent-free, with or without solid support (K-10 or KSF)Reduced reaction times, high efficiency scielo.br
Aqueous Synthesis (for related β-amino alcohols)Aminolysis of 1,2-epoxides by alkyl- and arylaminesMildly basic, pH-controlled aqueous conditionsEnvironmentally benign, high regioselectivity, good yields researchgate.net

Exploration of New Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysis is at the heart of modern organic synthesis, and the development of new catalytic systems is crucial for improving the efficiency and selectivity of reactions that produce β-amino enoates. Research in this area is diverse, encompassing metal-based catalysts, organocatalysts, and biocatalysts.

Homogeneous Metal Catalysis:

Gold(I)/Silver(I) Catalysis: A combination of [(PPh₃)AuCl] and AgOTf has proven effective for the synthesis of β-enaminones and β-enaminoesters under solvent-free conditions. nih.gov

Ruthenium and Rhodium Catalysis: Chiral mono- and bi-dentate phosphorous homogeneous catalysts based on Ruthenium (Ru) and Rhodium (Rh) are used for the enantioselective synthesis of β-amino acid derivatives through hydrogenation. hilarispublisher.com

Copper and Silver Catalysis: Catalytic amounts of Cu(OTf)₂ with a chiral diamine ligand or AgOAc with an amino acid-derived phosphine (B1218219) can facilitate Mannich-type reactions to produce β-amino ketones and esters with high yields and stereoselectivities. organic-chemistry.org

Organocatalysis:

Proline and its Derivatives: (R)-3-pyrrolidinecarboxylic acid or (R)-β-proline can catalyze anti-selective Mannich-type reactions between ketones and α-imino esters, yielding products with high diastereo- and enantioselectivities. organic-chemistry.org

Primary α-Amino Amides: These compounds act as valuable bifunctional organocatalysts, possessing both a Brønsted acid and a Brønsted base site, making them effective in various asymmetric transformations. mdpi.com

Chiral Aldehyde Catalysis: Chiral BINOL aldehyde catalysts have been designed for asymmetric reactions of N-unprotected amino acid esters, providing good catalytic activation and stereoselective control. frontiersin.org

The goal of this research is to discover catalysts that are not only highly active and selective but also cost-effective, reusable, and environmentally benign.

Table 2: Overview of Catalytic Systems for the Synthesis of β-Amino Enoates and Derivatives
Catalyst TypeSpecific Catalyst ExampleReaction TypeKey OutcomesReference
Homogeneous Metal[(PPh₃)AuCl]/AgOTfCondensation of 1,3-dicarbonyls and aminesHigh yields (76-98%), high chemoselectivity nih.gov
Homogeneous MetalRu and Rh chiral phosphine complexesAsymmetric HydrogenationHigh yield (90%), high enantioselectivity hilarispublisher.com
Organocatalyst(R)-β-prolineMannich-type reactionGood yields, high diastereo- and enantioselectivities organic-chemistry.org
OrganocatalystChiral Primary α-Amino AmidesAldol (B89426) reactionExcellent chemical and optical yields mdpi.com
OrganocatalystChiral 3-formyl BINOL aldehydeMannich reaction of amino acidsGood yields, high enantioselectivity (90% ee) frontiersin.org

Advanced Applications as Precursors in Medicinal Chemistry and Agrochemical Research

β-amino acids and their derivatives, such as Ethyl 3-aminohex-2-enoate, are of immense interest in medicinal and agrochemical research. hilarispublisher.com Their structural similarity to naturally occurring α-amino acids allows them to interact with biological systems, while their unique backbone often imparts resistance to metabolic degradation. nih.govnih.gov

Pharmaceutical Applications: β-amino acids are fundamental building blocks for a wide range of pharmacologically active molecules. They exhibit interesting properties such as hypoglycaemic, antiketogenic, antibacterial, antifungal, antihelminthic, and potent insecticidal activities. hilarispublisher.com The β-amino acid scaffold is prevalent in numerous natural products and approved drugs. illinois.edu They are particularly important in the synthesis of β-peptides, which can form stable secondary structures and have been developed as antimicrobial agents and enzyme inhibitors. nih.gov

Agrochemical Applications: The biological activities of β-amino acid derivatives also make them valuable leads in the development of new agrochemicals, such as pesticides and herbicides. hilarispublisher.com

Bioactive Compound Synthesis: Enaminones, the broader class to which this compound belongs, are useful intermediates for preparing a variety of biologically relevant compounds, including aminoesters, α,β-aminoacids, peptides, quinolines, and alkaloids. nih.gov For instance, β-enaminonitrile scaffolds have been used to prepare tetrahydrobenzo[b]thiophene candidates with potential antiproliferative effects against cancer cell lines. rsc.org

The ability to synthesize a diverse library of β-amino enoates allows chemists to systematically explore structure-activity relationships and design new therapeutic and agrochemical agents with improved efficacy and safety profiles. researchgate.net

Role of this compound in Supramolecular Assemblies and Material Science

The unique structural features of β-amino enoates, characterized by a conjugated system N−C=C−C=O, make them interesting candidates for applications in supramolecular chemistry and material science. ijnc.irsid.ir The presence of both hydrogen bond donors (N-H) and acceptors (C=O) allows these molecules to participate in self-assembly processes, forming well-ordered supramolecular structures.

While research specifically on this compound in this area is emerging, the broader class of related compounds shows significant promise. For example, tertiary amine-based amino-yne click polymerization has been used to prepare main-chain charged Poly(β-ammonium acrylate)s. chemrxiv.org These polyelectrolytes are synthesized in high yields under ambient conditions and exhibit interesting properties like nontraditional ionic clusteroluminescence. chemrxiv.org Furthermore, the introduction of amino acid structures into these polymers can result in materials with strong adhesive capabilities. chemrxiv.org The ability to form ordered aggregates, such as the hexameric drums observed for β-amino ester enolates in solution, further highlights their potential in creating structured materials. nih.gov

Future research may focus on harnessing the self-assembly properties of this compound and its derivatives to create novel functional materials, such as gels, liquid crystals, or polymers with tailored electronic and optical properties.

Integration of Amino Enoate Synthesis with Flow Chemistry and Automated Synthesis Platforms

The synthesis of this compound and other amino enoates is poised to benefit significantly from the adoption of modern technologies like continuous flow chemistry and automated synthesis. nih.govnih.gov These platforms offer numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, accelerated kinetics, and easier scalability. springernature.com

Continuous Flow Synthesis: Flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. This approach has been successfully applied to the synthesis of α-enaminones from biomass-derived furfural (B47365) through a sequential continuous flow process involving tandem hydrogenation/elimination. rsc.org This method allows for the direct production of the target compound, avoiding the need for intermediate isolation and purification. rsc.org The precise control over reaction parameters like temperature, pressure, and residence time in a flow system can lead to higher yields and selectivities. rsc.orgmpg.de

Automated Platforms: Integrating flow systems with automated controls and real-time analytics can accelerate reaction discovery and optimization. nih.gov These platforms can systematically vary reaction conditions to quickly identify the optimal parameters for the synthesis of a specific amino enoate derivative.

The assembly of modular continuous flow systems from readily available parts makes this technology accessible to a broader range of research laboratories. nih.govspringernature.com The application of these techniques to amino enoate synthesis will likely lead to the rapid discovery of new reaction pathways and the efficient, on-demand production of these valuable chemical building blocks.

Advanced Computational Modeling for Rational Design and Discovery in Amino Enoate Chemistry

Computational modeling has become an indispensable tool in modern chemical research, providing deep insights into molecular structure, stability, and reactivity. ijnc.ir For β-amino enoates and related enaminones, methods like Density Functional Theory (DFT) are widely used to complement experimental studies. sid.irut.ac.ir

Structural and Mechanistic Insights: DFT calculations can be used to optimize the geometry of enaminone structures, study the effects of different substituents on properties like intramolecular hydrogen bonding, and investigate tautomeric equilibria (e.g., Ketamine vs. Enolimine forms). ijnc.irsid.ir This theoretical understanding helps in rationalizing experimental observations, such as why a particular product is formed in a reaction. ut.ac.ir

Predicting Reactivity and Properties: Computational studies can predict the reactivity of different sites within the molecule, guiding the design of new synthetic transformations. For example, DFT has been used to support the synthesis of tetrahydrobenzo[b]thiophene candidates from β-enaminonitrile scaffolds, providing coherence with the observed cytotoxicity of the tested compounds. rsc.orgnih.gov

Rational Design of New Molecules: By modeling the interactions between β-amino enoate derivatives and biological targets, such as enzymes or receptors, computational chemistry can aid in the rational design of new drugs and agrochemicals. Molecular docking studies, for instance, can predict the binding modes of potential inhibitors, helping to prioritize candidates for synthesis and biological testing. rsc.org

The synergy between computational modeling and experimental synthesis accelerates the discovery and development process, allowing for a more targeted and efficient approach to creating novel amino enoate derivatives with desired properties. ijnc.ir

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-aminohex-2-enoate, and how can reaction conditions be systematically varied to improve yield and purity?

Methodological considerations include evaluating reaction parameters (e.g., temperature, solvent polarity, and catalyst type) through fractional factorial design. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization should be validated using TLC and melting point analysis. Comparative yields under varying conditions can identify optimal protocols .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for its α,β-unsaturated ester structure?

Use 1H^1 \text{H}-NMR to confirm the enamine proton (δ\delta 5.5–6.5 ppm) and ester carbonyl (δ\delta 170–175 ppm). IR spectroscopy can validate the conjugated C=O stretch (\sim1680 cm1^{-1}). Mass spectrometry (EI/ESI) confirms molecular ion peaks and fragmentation patterns. Assign tautomeric equilibria (enol vs. keto forms) via 13C^{13} \text{C}-NMR or dynamic NMR studies .

Q. How can researchers ensure enantiomeric purity during synthesis, and which analytical methods are suitable for validation?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) or polarimetry (specific rotation measurements) can assess enantiomeric excess. Compare retention times or optical activity against racemic or enantiopure standards. Derivatization with chiral auxiliaries (e.g., Mosher’s acid) may enhance resolution .

Q. What purification strategies effectively separate this compound from common byproducts like ethyl acetoacetate derivatives?

Utilize silica gel chromatography with gradient elution (ethyl acetate/hexane) or preparative TLC. Solvent partitioning (e.g., aqueous/organic phase separation) can remove polar impurities. Confirm purity via 1H^1 \text{H}-NMR integration and HPLC-DAD analysis (>95% purity threshold) .

Advanced Research Questions

Q. How can X-ray crystallography combined with SHELX refinement resolve ambiguities in the molecular geometry of this compound?

Single-crystal X-ray diffraction data refined via SHELXL (v.2018/3) allows precise determination of bond lengths, angles, and hydrogen-bonding networks. Address disorder in the enamine moiety using PART instructions and anisotropic displacement parameters. Validate refinement with R-factor convergence (R1<0.05R_1 < 0.05) and residual electron density maps .

Q. What computational approaches (DFT, MD) are suitable for modeling the tautomeric equilibrium and electronic properties of this compound?

Density Functional Theory (B3LYP/6-311+G(d,p)) calculates tautomer stability (ΔG\Delta G between enol and keto forms). Molecular Dynamics (MD) simulations in explicit solvent (e.g., DMSO) model solvation effects on tautomer populations. Compare computed 1H^1 \text{H}-NMR shifts (GIAO method) with experimental data to validate models .

Q. How should researchers analyze contradictory data between solution-state NMR and solid-state crystallographic results for this compound?

Cross-validate findings by considering polymorphism (different crystal packing) or solvent-induced conformational changes. Use variable-temperature NMR to probe dynamic equilibria in solution. Pair solid-state NMR (13C^{13} \text{C}-CP/MAS) with X-ray data to reconcile discrepancies .

Q. What graph set analysis methods reveal hydrogen-bonding patterns in this compound crystals?

Apply Etter’s graph theory to classify hydrogen bonds (e.g., D(2)\text{D}(2) for dimeric motifs). Use Mercury (CCDC) or CrystalExplorer to visualize networks. Quantify interaction energies (Hirshfeld surface analysis) and correlate with thermal stability (TGA/DSC) .

Q. How to design kinetic studies to investigate the compound’s stability under varying pH and temperature conditions?

Conduct accelerated degradation studies (pH 1–13, 25–60°C) with HPLC monitoring. Apply Arrhenius kinetics (k=AeEa/RTk = A e^{-E_a/RT}) to extrapolate shelf-life. Identify degradation products via LC-MS and propose mechanisms (e.g., hydrolysis of the ester/enamine group) .

Q. What statistical methods are recommended for analyzing dose-response data in biochemical assays involving this compound?

Use nonlinear regression (e.g., Hill equation) to calculate EC50_{50} values. Validate with ANOVA for inter-group variability and t-tests for significance (p<0.05p < 0.05). Address outliers via Grubbs’ test and report confidence intervals (95%) .

Data Presentation and Validation

  • Raw Data Handling : Include large datasets (e.g., crystallographic *.hkl files, NMR FIDs) in appendices. Processed data (e.g., refined CIFs, chromatograms) must be embedded in the main text with error margins (e.g., ±0.01\pm 0.01 Å for bond lengths) .
  • Reproducibility : Document instrument parameters (e.g., NMR pulse sequences, HPLC gradients) and software settings (SHELXL refinement flags, DFT convergence criteria) .

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